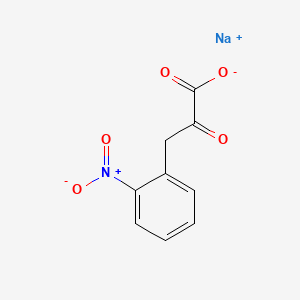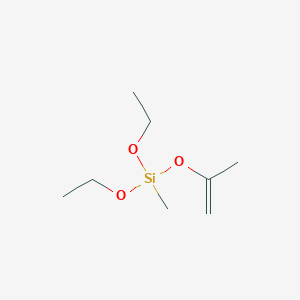
Diethoxymethyl((1-methylvinyl)oxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethoxymethyl((1-methylvinyl)oxy)silane is an organosilicon compound with the molecular formula C8H18O3Si and a molecular weight of 190.31 g/mol . This compound is characterized by the presence of both ethoxy and vinyl groups attached to a silicon atom, making it a versatile reagent in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Diethoxymethyl((1-methylvinyl)oxy)silane can be synthesized through the hydrosilylation reaction of vinyl ethers with diethoxymethylsilane. This reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow process where the reactants are mixed and passed through a reactor containing the catalyst. The reaction is monitored and controlled to maintain optimal temperature and pressure conditions .
化学反应分析
Types of Reactions: Diethoxymethyl((1-methylvinyl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of a base.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Ethyl-substituted silanes.
Substitution: Halosilanes or aminosilanes.
科学研究应用
Diethoxymethyl((1-methylvinyl)oxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
作用机制
The mechanism of action of diethoxymethyl((1-methylvinyl)oxy)silane involves the interaction of its reactive vinyl and ethoxy groups with various substrates. The vinyl group can undergo polymerization or addition reactions, while the ethoxy groups can participate in hydrolysis and condensation reactions. These interactions lead to the formation of stable siloxane bonds, which are crucial for the compound’s applications in coatings and adhesives .
相似化合物的比较
Diethoxymethylsilane: Similar structure but lacks the vinyl group.
Vinyltriethoxysilane: Contains an additional ethoxy group compared to diethoxymethyl((1-methylvinyl)oxy)silane.
Methyldiethoxysilane: Similar but with a methyl group instead of the vinyl group.
Uniqueness: this compound is unique due to the presence of both ethoxy and vinyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and cross-linking capabilities .
属性
CAS 编号 |
80228-89-3 |
|---|---|
分子式 |
C8H18O3Si |
分子量 |
190.31 g/mol |
IUPAC 名称 |
diethoxy-methyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C8H18O3Si/c1-6-9-12(5,10-7-2)11-8(3)4/h3,6-7H2,1-2,4-5H3 |
InChI 键 |
FKWSQCANSFMDJJ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(OCC)OC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


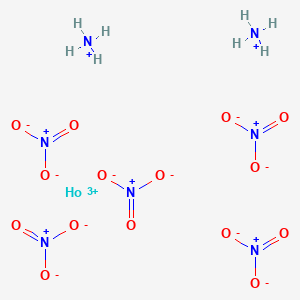
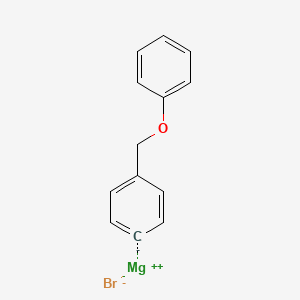
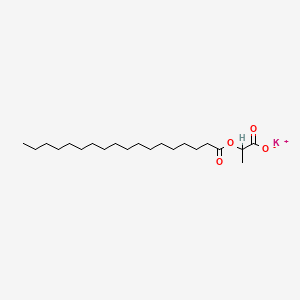
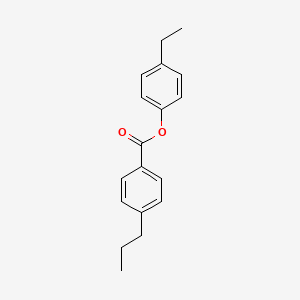
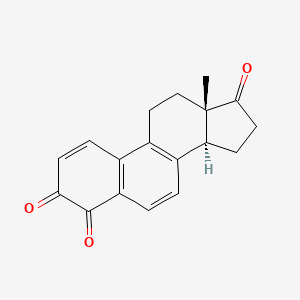
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)


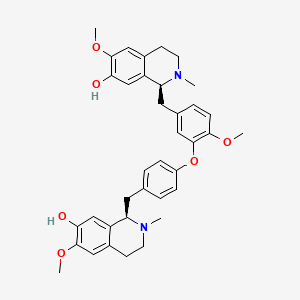
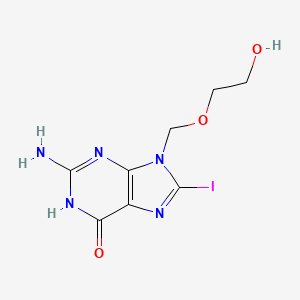
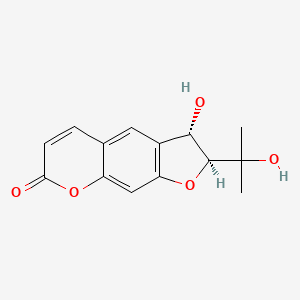
![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
